(3-Methylisoxazol-5-yl)methanaminedihydrochloride
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Overview
Description
(3-Methylisoxazol-5-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2O·2HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoxazol-5-yl)methanaminedihydrochloride typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper(I) or ruthenium(II) complexes .
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Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents under basic conditions .
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Amination: : The methanamine group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the isoxazole derivative with an appropriate amine source, such as ammonia or an amine salt .
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Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoxazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Oxo derivatives of the isoxazole ring.
Reduction Products: Reduced forms of the isoxazole ring.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylisoxazol-5-yl)methanaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (3-Methylisoxazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, lacking the methyl and methanamine groups.
3-Methylisoxazole: Similar structure but without the methanamine group.
5-Aminoisoxazole: Similar structure but without the methyl group.
Uniqueness
(3-Methylisoxazol-5-yl)methanaminedihydrochloride is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXRKNHTSOJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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